The synthesis of adenosine N-methyl-, 1-oxide can be achieved through various methods. A notable technique involves the oxidation of adenosine using hydrogen peroxide. In one procedure, adenosine is suspended in acetic acid, and hydrogen peroxide is added to facilitate oxidation. After stirring the mixture for several days, excess hydrogen peroxide is decomposed using palladium on carbon as a catalyst. The resulting product is then crystallized from ethanol and purified through recrystallization from methanol to achieve high purity levels .
Another method mentioned in literature includes photochemical preparation techniques, which utilize light to induce chemical reactions leading to the formation of this compound. These synthetic routes highlight the versatility in producing adenosine derivatives for research and pharmaceutical applications.
The molecular structure of adenosine N-methyl-, 1-oxide consists of an adenine base linked to a ribose sugar. The key modification is the oxidation at the nitrogen atom at position one (N1) of the adenine moiety.
The structural analysis confirms that while it retains much of the adenosine core structure, the oxidation alters its chemical behavior and potential biological interactions.
Adenosine N-methyl-, 1-oxide participates in various chemical reactions typical of nucleosides. Its oxidation state influences its reactivity with enzymes and other biological molecules.
These reactions underscore the compound's potential therapeutic applications, particularly in modulating inflammatory pathways.
The mechanism by which adenosine N-methyl-, 1-oxide exerts its effects primarily involves interaction with adenosine receptors on cell surfaces. Upon binding to these receptors, it initiates a cascade of intracellular signaling pathways that can lead to:
These mechanisms highlight its potential as a therapeutic agent in treating inflammatory diseases and neurodegenerative conditions.
These properties are essential for understanding how adenosine N-methyl-, 1-oxide can be handled in laboratory settings and its formulation for therapeutic use.
Adenosine N-methyl-, 1-oxide has several scientific applications:
Adenosine has long been recognized as a potent endogenous regulator of inflammatory processes and immune responses, acting through four G-protein-coupled receptors (A₁, A₂A, A₂B, A₃). This purine nucleoside serves as a critical signaling molecule in numerous physiological processes, particularly in modulating immune cell function during inflammatory responses and tissue injury. Historically, adenosine's anti-inflammatory properties were first documented in studies demonstrating its ability to suppress neutrophil superoxide generation and macrophage cytokine production. However, adenosine's extremely short half-life in biological systems – due to rapid metabolism by adenosine deaminase (to inosine) and adenosine kinase (to AMP) – has severely limited its clinical utility [1] [5]. This metabolic instability prompted extensive research into stabilized adenosine derivatives, culminating in the discovery of naturally occurring adenosine N1-oxide (ANO) in royal jelly, which exhibits remarkable metabolic stability while retaining potent immunomodulatory properties [1].
Adenosine N1-oxide represents a structurally distinct adenosine analog characterized by oxidation at the N1 position of the adenine base moiety (Figure 1). This modification confers unique physicochemical properties while maintaining the ribose sugar structure essential for receptor interactions. With a molecular formula of C₁₀H₁₃N₅O₅ and a molecular weight of 283.24 g/mol, ANO maintains the basic adenosine framework but with critical electronic redistribution within the purine ring system [3] [7] [8]. The N1-oxide modification renders ANO refractory to adenosine deaminase, the enzyme responsible for rapid adenosine catabolism, thereby significantly extending its biological half-life compared to unmodified adenosine [1] [5]. This structural uniqueness positions ANO at the intersection of nucleoside chemistry and natural product biology, with its discovery in royal jelly suggesting potential ecological roles in bee immunology and providing a template for therapeutic development.
Table 1: Structural Characteristics of Adenosine N1-Oxide
Property | Value | Significance |
---|---|---|
Chemical Name | (2R,3R,4S,5R)-2-(1-Hydroxy-6-iminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | IUPAC nomenclature |
CAS Number | 146-92-9 | Unique chemical identifier |
Molecular Formula | C₁₀H₁₃N₅O₅ | Elemental composition |
Molecular Weight | 283.24 g/mol | Mass for stoichiometric calculations |
Key Structural Feature | N1-oxidation of adenine base | Confers metabolic stability |
The discovery of ANO's potent anti-inflammatory activity has positioned it as a promising therapeutic candidate for various inflammatory disorders. Research has demonstrated that ANO exhibits significantly greater potency than native adenosine in suppressing pro-inflammatory cytokine production, with effective concentrations approximately 10-100 times lower than those required for adenosine in macrophage assays [1] [5]. Unlike synthetic adenosine receptor agonists that target specific receptor subtypes (A₁, A₂A, or A₃), ANO demonstrates broad-spectrum activity across multiple adenosine receptor subtypes, potentially offering therapeutic advantages in complex inflammatory conditions where multiple pathways are dysregulated [1]. This multifaceted activity profile, combined with its oral bioavailability demonstrated in murine endotoxemia models, has accelerated research interest in ANO as a novel immunomodulatory agent capable of addressing limitations associated with both endogenous adenosine and synthetic receptor-selective agonists [1] [5] [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1